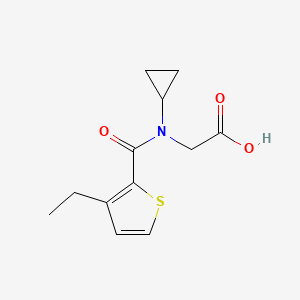
3,3'-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound belonging to the class of biscoumarins. Biscoumarins are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising bioactivities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) typically involves the condensation of 4-hydroxycoumarin with benzaldehyde derivatives under acidic or basic conditions. One common method employs a biocatalyst, such as CAL-B (lipase), to facilitate the reaction at room temperature, resulting in high yields and environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification techniques is crucial to ensure high purity and yield.
化学反应分析
Types of Reactions
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
科学研究应用
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals due to its unique structural features and reactivity.
作用机制
The mechanism of action of 3,3’-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): This compound has shown potent anticancer activity by inhibiting lung cancer cell proliferation and migration.
2,2’-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Known for its unique structural features and potential biological activities.
3,3’-methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Utilized in various industrial applications due to its stability and reactivity.
Uniqueness
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) stands out due to its thiochromenone core, which imparts unique reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
属性
分子式 |
C25H16O4S2 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-phenylmethyl]thiochromen-4-one |
InChI |
InChI=1S/C25H16O4S2/c26-22-15-10-4-6-12-17(15)30-24(28)20(22)19(14-8-2-1-3-9-14)21-23(27)16-11-5-7-13-18(16)31-25(21)29/h1-13,19,28-29H |
InChI 键 |
ZWLPVHFFVSQBJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(SC3=CC=CC=C3C2=O)O)C4=C(SC5=CC=CC=C5C4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14910118.png)
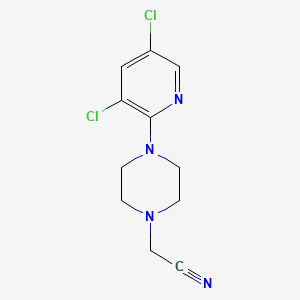
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
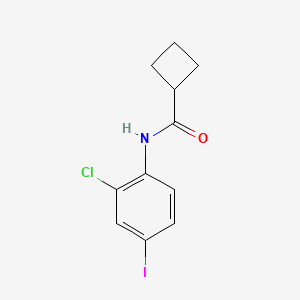
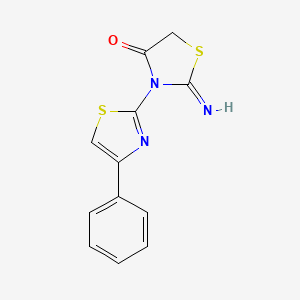
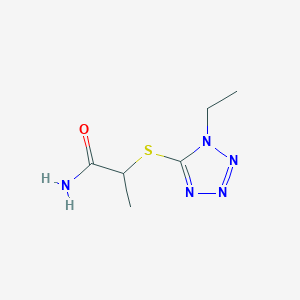


![N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B14910163.png)
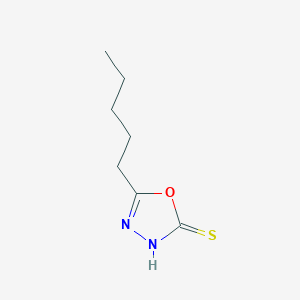


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)
